Seldane-D

Description

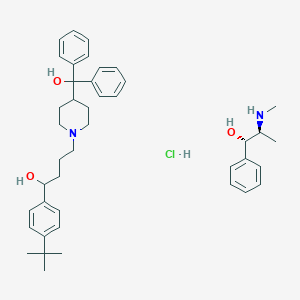

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

123245-78-3 |

|---|---|

Molecular Formula |

C42H57ClN2O3 |

Molecular Weight |

673.4 g/mol |

IUPAC Name |

1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-ol;(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride |

InChI |

InChI=1S/C32H41NO2.C10H15NO.ClH/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33-23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28;1-8(11-2)10(12)9-6-4-3-5-7-9;/h4-9,11-14,16-19,29-30,34-35H,10,15,20-24H2,1-3H3;3-8,10-12H,1-2H3;1H/t;8-,10+;/m.0./s1 |

InChI Key |

ZMKDJNCMGOQKLZ-MNIONDOCSA-N |

SMILES |

CC(C(C1=CC=CC=C1)O)NC.CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O.Cl |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC=CC=C1)O)NC.CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O.Cl |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NC.CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O.Cl |

Synonyms |

Seldane-D |

Origin of Product |

United States |

Foundational & Exploratory

terfenadine mechanism of action on H1 receptors

An In-depth Technical Guide on the Core Mechanism of Action of Terfenadine (B1681261) on H1 Receptors For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Terfenadine, a second-generation antihistamine, serves as a pivotal case study in pharmacology, notable for its potent and selective antagonism of the histamine (B1213489) H1 receptor and its subsequent withdrawal from the market due to significant off-target cardiotoxicity. This document provides a comprehensive technical overview of terfenadine's mechanism of action at the H1 receptor. It details its role as an inverse agonist, the downstream signaling pathways it modulates, and its metabolic conversion to fexofenadine (B15129), its non-cardiotoxic active metabolite. This guide includes quantitative pharmacological data, detailed experimental protocols for receptor binding assays, and visualizations of key molecular pathways and experimental workflows to support advanced research and drug development.

Molecular Interaction with the Histamine H1 Receptor

Terfenadine functions as a highly potent and selective antagonist of the histamine H1 receptor.[1][2] Modern pharmacological understanding classifies most H1 antihistamines, including terfenadine, not merely as antagonists but as inverse agonists .

The H1 receptor, a G-protein-coupled receptor (GPCR), exists in an equilibrium between an inactive (R) and an active (R*) conformation. While a traditional antagonist blocks an agonist from binding, an inverse agonist preferentially binds to and stabilizes the inactive conformation of the receptor.[3] This action shifts the equilibrium away from the active state, reducing the receptor's basal activity even in the absence of histamine. This mechanism is crucial for mitigating the constitutive activity of the H1 receptor, which contributes to inflammatory processes.

The binding affinity of terfenadine and its active metabolite, fexofenadine, for the H1 receptor has been quantified in various studies. Fexofenadine is the primary active compound in circulation after oral administration of terfenadine.

Table 1: Comparative Binding Affinity for the Human Histamine H1 Receptor

| Compound | Binding Affinity (Ki) | Cell System | Reference |

|---|---|---|---|

| Terfenadine | 2 nM | Cloned human H1-receptors | [4] |

| Fexofenadine | 10 nM | Cloned human H1-receptors | [4] |

| Fexofenadine | 10 nM | - | |

Note: Ki values can vary between studies based on experimental conditions and cell systems used.

Inhibition of Downstream Signaling Pathways

The histamine H1 receptor is canonically coupled to the Gq/11 family of G-proteins. Agonist binding by histamine initiates a well-defined signaling cascade that terfenadine effectively blocks.

The signaling process proceeds as follows:

-

Activation: Histamine binds to the H1 receptor, inducing a conformational change that activates the associated Gαq subunit.

-

PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Cellular Response:

-

IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

-

DAG and elevated intracellular Ca²⁺ levels co-activate protein kinase C (PKC), which phosphorylates downstream targets, leading to the expression of pro-inflammatory mediators.

-

By acting as an inverse agonist, terfenadine stabilizes the H1 receptor in its inactive state, preventing G-protein coupling and halting the entire downstream cascade. This blockade is the basis of its anti-allergic effects, such as reducing vasodilation and tissue swelling.

Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by Terfenadine.

Pharmacokinetics: Metabolic Conversion to Fexofenadine

Terfenadine is a prodrug that undergoes rapid and extensive first-pass metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[5][6] This process converts terfenadine into its pharmacologically active carboxylic acid metabolite, fexofenadine.[5] Fexofenadine is responsible for the majority of the antihistaminergic effects observed after terfenadine administration and, crucially, does not possess the cardiotoxic properties of the parent drug.[7]

This metabolic dependence is central to terfenadine's historical safety issues. Co-administration of drugs that inhibit CYP3A4 (like ketoconazole (B1673606) or erythromycin) or conditions of liver impairment can lead to an accumulation of unmetabolized terfenadine in the plasma, increasing the risk of adverse cardiac events.

Caption: Metabolic conversion of terfenadine to fexofenadine via CYP3A4.

Off-Target Effects: Mechanism of Cardiotoxicity

The clinical use of terfenadine was discontinued (B1498344) due to its potential to cause life-threatening cardiac arrhythmias, specifically Torsades de Pointes (TdP), associated with QT interval prolongation. This toxicity is not related to its action at H1 receptors but results from a high-affinity blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[8]

The hERG channel (also known as KCNH2 or KV11.1) is critical for cardiac repolarization, conducting the rapid component of the delayed rectifier potassium current (IKr).[9] By blocking this channel, terfenadine delays the repolarization of the cardiac action potential, leading to a lengthened QT interval. This creates an electrophysiological environment ripe for the development of ventricular arrhythmias. Fexofenadine has a dramatically lower affinity for the hERG channel, explaining its favorable cardiac safety profile.[7]

Table 2: Inhibitory Activity of Terfenadine on Key Cardiac Ion Channels

| Channel Target | Current | Preparation | IC50 / Kd Value | Reference |

|---|---|---|---|---|

| hERG (KV11.1) | IKr | HEK293 Cells (Manual Patch-Clamp, 37°C) | 31 nM | [9] |

| hERG (KV11.1) | IKr | HEK293 Cells (Automated Patch-Clamp, 37°C) | 165 nM | [9] |

| hERG (KV11.1) | IKr | Xenopus Oocytes | Kd: 350 nM | [5][10] |

| hERG (KV11.1) | IKr | Guinea Pig Ventricular Myocytes | 50 nM | [8] |

| Kir6 (KATP) | IKATP | - | 1.2 µM |[8] |

Experimental Protocols

Radioligand Binding Assay for Histamine H1 Receptor Affinity

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of a test compound like terfenadine for the H1 receptor.

Objective: To determine the affinity of a test compound for the human H1 receptor by measuring its ability to displace a known radiolabeled H1 antagonist.

Materials:

-

Membrane Preparation: Membranes from HEK293 or CHO cells stably expressing the recombinant human histamine H1 receptor.

-

Radioligand: [³H]-Mepyramine (a high-affinity H1 antagonist).

-

Test Compound: Terfenadine, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

-

Non-specific Control: A high concentration (e.g., 10 µM) of a non-radiolabeled H1 antagonist (e.g., mianserin).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Equipment: 96-well plates, liquid scintillation counter, glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots and homogenize in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Add membrane homogenate, [³H]-Mepyramine (at a concentration near its Kd, e.g., 1-5 nM), and assay buffer.

-

Non-specific Binding (NSB): Add membrane homogenate, [³H]-Mepyramine, and the non-specific control compound.

-

Competition Binding: Add membrane homogenate, [³H]-Mepyramine, and varying concentrations of the serially diluted terfenadine.

-

-

Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient period to reach equilibrium (e.g., 4 hours) with gentle agitation.[11]

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters, separating bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[12]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the terfenadine concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of terfenadine that inhibits 50% of specific [³H]-Mepyramine binding).

-

Calculate the inhibitory constant (Ki ) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the H1 receptor.[12]

References

- 1. Terfenadine, the first non-sedating antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Terfenadine, a potent histamine H1-receptor antagonist in the treatment of grass pollen sensitive asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fexofenadine Hydrochloride | ফেক্সোফেনাডিন হাইড্রোক্লোরাইড | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. selleck.co.jp [selleck.co.jp]

- 7. Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rndsystems.com [rndsystems.com]

- 9. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

The Sympathomimetic Effects of Pseudoephedrine on Nasal Vasculature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the pharmacological effects of pseudoephedrine on the nasal vasculature. It outlines the core mechanism of action, presents quantitative data from clinical studies, and details the experimental protocols used to evaluate its efficacy.

Mechanism of Action

Pseudoephedrine is a sympathomimetic amine that functions as a nasal decongestant by inducing vasoconstriction in the nasal mucosa.[1][2] Its effect is mediated through a mixed mechanism of action, involving both direct and indirect stimulation of adrenergic receptors.

-

Indirect Action: The principal mechanism involves pseudoephedrine acting on presynaptic nerve endings to displace norepinephrine (B1679862) from storage vesicles.[3] This release of endogenous norepinephrine into the neuronal synapse allows it to bind to and activate postsynaptic α-adrenergic receptors.[4]

-

Direct Action: Pseudoephedrine also acts as a direct agonist, primarily on α-adrenergic receptors and to a lesser extent on β-adrenergic receptors, located on the vascular smooth muscle cells of the nasal mucosa.[1][3][5]

The activation of postjunctional α-1 adrenergic receptors, which are G-protein coupled receptors (GPCRs), is the key step leading to vasoconstriction.[2][6] This initiates a downstream signaling cascade, resulting in the shrinkage of swollen nasal mucosal tissue, a reduction in blood flow, and consequently, a decrease in nasal congestion.[4]

Signaling Pathway

The binding of an agonist (norepinephrine or pseudoephedrine) to the α-1 adrenergic receptor triggers the activation of the Gq signaling pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the sarcoplasmic reticulum, inducing the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ levels, along with DAG, activate protein kinase C (PKC) and calmodulin, leading to the phosphorylation of myosin light chains and subsequent smooth muscle contraction, resulting in vasoconstriction.

Quantitative Efficacy Data

Clinical studies have objectively quantified the decongestant effect of pseudoephedrine using methods such as rhinomanometry and peak nasal inspiratory flow (PNIF). The following table summarizes key findings from these studies.

| Dosage | Subject Group | Primary Outcome Measure | Key Result | Citation(s) |

| 60 mg (single dose) | Patients with rhinitis | Nasal Decongestant Response | 57.2% mean decongestant response (delta % from baseline). | [7] |

| 60 mg, 120 mg, 180 mg | Healthy subjects | Nasal Airway Resistance (NAR) after histamine (B1213489) challenge | All doses significantly reduced histamine-induced NAR vs. placebo. 60 mg was deemed optimal as higher doses showed cardiovascular effects. | |

| 60 mg (single dose) | Patients with allergic rhinitis | Subjective Nasal Congestion Score | 21.7% mean decrease from baseline over 6 hours; significantly more effective than placebo and phenylephrine. | [8] |

| 60 mg (single dose) | Patients with URTI | Area Under the NAR Curve (AUC 0-3h) | Statistically significant reduction in NAR AUC compared to placebo (p=0.006). | [9] |

| 7.5 mg / 15 mg (age-dependent) | Children with common cold | Instantaneous Nasal Congestion Severity Score | Superior to placebo in reducing congestion severity over 8 hours (p=0.029). | [10] |

Experimental Protocols

The evaluation of pseudoephedrine's effects on nasal vasculature relies on both in vivo clinical measurements and in vitro pharmacological assays.

In Vivo Measurement of Nasal Patency

3.1.1 Active Anterior Rhinomanometry (AAR)

AAR is an objective method to measure nasal airway resistance (NAR) by recording nasal pressure and airflow during respiration.[11][12] It is considered a standard for quantifying the effects of decongestants.

-

Patient Preparation: The patient is asked to gently blow their nose to clear excess mucus. They are seated in an upright, comfortable position.[3][11]

-

Apparatus Setup: A flexible, airtight face mask is placed over the patient's nose and mouth. For unilateral measurement, one nostril is sealed with adhesive tape, into which a pressure-sensing tube is inserted. The other nostril remains open to the flow-measuring component of the rhinomanometer.[3][11]

-

Measurement Procedure:

-

A baseline measurement of NAR is taken as the patient breathes normally through the unoccluded nostril. The device measures the transnasal pressure and the corresponding airflow rate.

-

The procedure is repeated for the contralateral nostril.

-

A nasal decongestant (e.g., pseudoephedrine) or placebo is administered.

-

After a specified time (e.g., 30-60 minutes), the NAR measurements are repeated for both nostrils.

-

-

Data Analysis: NAR is typically calculated at a reference pressure point (e.g., 150 Pa). The change in NAR before and after decongestant administration provides a quantitative measure of the drug's effect on the nasal mucosa.[13]

3.1.2 Peak Nasal Inspiratory Flow (PNIF)

PNIF is a simple, noninvasive method that measures the maximum airflow achieved during a forceful inspiration through the nose.[8][14]

-

Apparatus Setup: A peak flow meter is fitted with an appropriate-sized facial mask that creates a seal around the nose and mouth without compressing the nasal cartilage.[14]

-

Measurement Procedure:

-

The patient is seated and instructed to exhale fully.

-

With their mouth closed, they are asked to take a short, sharp, forceful inspiration through the nose via the mask.[14]

-

The procedure is repeated three times, and the highest of the three consistent readings is recorded in liters per minute (L/min).[15]

-

-

Data Analysis: PNIF values are compared before and after drug administration to assess the change in nasal patency.

In Vitro Pharmacological Assays

3.2.1 Isolated Tissue Organ Bath for Vasoconstriction

This assay directly measures the contractile response of isolated blood vessels to a pharmacological agent.[9][16]

-

Tissue Preparation:

-

A blood vessel (e.g., rodent aorta or mesenteric artery) is carefully dissected and cleaned of adherent connective tissue.[17]

-

The vessel is cut into small rings (2-4 mm).

-

The rings are mounted on stainless steel hooks or wires within an organ bath chamber. One hook is fixed, and the other is connected to an isometric force transducer.[18]

-

-

Experimental Setup: The chamber is filled with a physiological salt solution (e.g., Krebs solution), maintained at 37°C, and continuously aerated with carbogen (B8564812) (95% O2, 5% CO2). The tissue is allowed to equilibrate under a small amount of passive tension.[18]

-

Measurement Procedure:

-

The viability of the tissue is confirmed by inducing a maximal contraction with a high-potassium solution (e.g., KCl).

-

After washout and return to baseline, cumulative concentrations of pseudoephedrine are added to the bath.

-

The force of contraction generated by the vascular ring is recorded by the transducer at each concentration.

-

-

Data Analysis: A concentration-response curve is plotted to determine the potency (EC50) and efficacy (Emax) of pseudoephedrine as a vasoconstrictor.

3.2.2 Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for a specific receptor, in this case, the α-1 adrenergic receptor.[1][19]

-

Membrane Preparation:

-

Assay Procedure:

-

In a multi-well plate, three sets of reactions are prepared in triplicate:

-

Total Binding: Membrane preparation + a fixed concentration of a radiolabeled ligand (e.g., [3H]-Prazosin for α1-receptors).

-

Non-specific Binding: Total binding components + a high concentration of an unlabeled competing ligand to saturate the receptors.

-

Competitive Binding: Total binding components + varying concentrations of the test compound (pseudoephedrine).

-

-

The plate is incubated to allow binding to reach equilibrium.[7]

-

-

Separation and Counting: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand. The radioactivity trapped on the filters is measured using a scintillation counter.[19]

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data from the competitive binding wells are used to generate an inhibition curve, from which the IC50 (concentration of pseudoephedrine that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[7]

References

- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. scispace.com [scispace.com]

- 4. The pharmacology of alpha-adrenergic decongestants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Alpha-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Peak Nasal Inspiratory Flow (PNIF) for Nasal Breathing Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. reprocell.com [reprocell.com]

- 10. benchchem.com [benchchem.com]

- 11. Rhinomanometry - Wikipedia [en.wikipedia.org]

- 12. Active anterior rhinomanometry in paediatrics. Normality criteria | Allergologia et Immunopathologia [elsevier.es]

- 13. Active anterior rhinomanometry: A study on nasal airway resistance, paradoxical reactions to decongestion, and repeatability in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thieme E-Journals - Facial Plastic Surgery / Abstract [thieme-connect.com]

- 15. Peak Nasal Inspiratory Flow (PNIF) Meter | GM Instruments [gm-instruments.com]

- 16. Isolated organ/tissue test – organ bath [panlab.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. giffordbioscience.com [giffordbioscience.com]

The Advent of Non-Sedating Antihistamines: A Technical Guide to the Development of Terfenadine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

First-generation antihistamines, while effective in mitigating the symptoms of allergic reactions, were notoriously hampered by their sedative and anticholinergic side effects. This limitation spurred the quest for novel histamine (B1213489) H1 receptor antagonists devoid of central nervous system (CNS) depressant activity. This technical guide provides a comprehensive overview of the historical development of one of the first and most pivotal non-sedating antihistamines, terfenadine (B1681261). It details its journey from discovery and mechanism of action to the unforeseen cardiotoxicity that ultimately led to its withdrawal and the subsequent development of its safer metabolite, fexofenadine (B15129).

The Dawn of a New Era: The Discovery and Development of Terfenadine

Terfenadine (marketed as Seldane) was a groundbreaking development in allergy treatment, introduced in the United States in 1985 as the first non-sedating antihistamine for allergic rhinitis.[1] Its discovery was a result of a targeted effort to develop an antihistamine that did not cross the blood-brain barrier, the primary reason for the sedative effects of its predecessors.[2]

Mechanism of Action

Terfenadine functions as a potent and selective peripheral histamine H1 receptor antagonist.[3][4] It competes with histamine for binding to H1 receptors on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract, thereby preventing the allergic response.[3] Unlike first-generation antihistamines, terfenadine exhibits minimal affinity for cholinergic, alpha-adrenergic, and serotonergic receptors, contributing to its favorable side-effect profile.[4][5]

A crucial aspect of terfenadine's pharmacology is that it is a prodrug.[1][6] After oral administration, it undergoes rapid and extensive first-pass metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, to its pharmacologically active carboxylic acid metabolite, fexofenadine.[1][7] Under normal circumstances, plasma concentrations of the parent drug, terfenadine, are very low or undetectable.[1][6]

The Unforeseen Shadow: Cardiotoxicity and the hERG Channel

Despite its initial success, post-marketing surveillance revealed a rare but life-threatening side effect associated with terfenadine: a specific type of cardiac arrhythmia known as torsades de pointes, which is linked to QT interval prolongation.[1][8] This adverse effect was more pronounced when terfenadine was co-administered with drugs that inhibit CYP3A4, such as certain macrolide antibiotics (e.g., erythromycin) and antifungal agents (e.g., ketoconazole), or in individuals with liver dysfunction.[7][9] These conditions lead to an accumulation of unmetabolized terfenadine in the plasma.[6][7]

Subsequent research identified the underlying mechanism of this cardiotoxicity: the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel (KCNH2, Kv11.1).[8][10][11] The hERG channel is critical for the repolarization phase of the cardiac action potential.[12] Blockade of this channel by terfenadine prolongs the QT interval, increasing the risk of early afterdepolarizations and ventricular arrhythmias.[5][8] Importantly, the active metabolite, fexofenadine, does not block the hERG channel at therapeutic concentrations and is therefore not associated with this cardiotoxicity.[10][11]

From Peril to Progress: The Development of Fexofenadine

The discovery of terfenadine's cardiotoxicity and the safety of its active metabolite led to a paradigm shift in antihistamine development. Fexofenadine, the carboxylated metabolite of terfenadine, was subsequently developed as a standalone drug and approved by the FDA in 1996.[13][14] Marketed as Allegra, fexofenadine retains the antihistaminic properties of its parent drug without the associated cardiac risks.[12][13][15] It is a selective peripheral H1 receptor antagonist that does not readily cross the blood-brain barrier and has a significantly better safety profile than terfenadine.[14][16]

Quantitative Data Comparison

The following tables summarize key quantitative data comparing first-generation antihistamines, terfenadine, and fexofenadine.

Table 1: Comparative Efficacy of Antihistamines in Allergic Rhinitis

| Antihistamine | Total Symptom Score (TSS) Reduction vs. Placebo (SMD) | Onset of Action |

| Chlorpheniramine (B86927) | Significant reduction in sneezing and rhinorrhea[9] | Rapid |

| Terfenadine | -1.956 (vs. placebo for rupatadine, a similar second-gen)[8] | Slower than cetirizine (B192768), faster than loratadine (B1675096) and astemizole[17] |

| Fexofenadine | -1.26 (vs. placebo for olopatadine, a similar second-gen)[13] | Rapid |

| Cetirizine | Ranked highest for onset and efficacy[17] | Rapid |

| Loratadine | Ranked lower than cetirizine and terfenadine for onset and efficacy[17] | Slower |

SMD: Standardized Mean Difference. Data from network meta-analyses and comparative clinical trials.

Table 2: Comparative Safety Profile of Antihistamines

| Antihistamine | Incidence of Sedation | Cardiotoxicity (hERG Blockade) |

| Chlorpheniramine | 19%[6] | No significant hERG blockade |

| Terfenadine | 7.6% (similar to placebo at 2.4%)[6] | Significant hERG blockade (IC50 ~350 nM)[10] |

| Fexofenadine | ~2% (similar to placebo)[18] | No significant hERG blockade at therapeutic concentrations[10] |

Table 3: Pharmacokinetic Properties

| Parameter | Terfenadine | Fexofenadine |

| Bioavailability | Low and variable | ~33%[19] |

| Metabolism | Extensive first-pass metabolism by CYP3A4 to fexofenadine[1][7] | Negligible hepatic metabolism[3] |

| Elimination Half-life | 3.5 hours (for the parent compound)[1] | 3 to 17 hours (highly dependent on study design)[3] |

| Excretion | Primarily as metabolites in feces | Primarily unchanged in feces[3] |

Key Experimental Protocols

Preclinical Evaluation of Antihistamine Activity

Histamine H1 Receptor Binding Assay

-

Objective: To determine the binding affinity of the test compound to the histamine H1 receptor.

-

Methodology:

-

Membrane Preparation: Prepare membrane homogenates from tissues or cells expressing the H1 receptor (e.g., guinea pig cerebellum or recombinant cell lines).

-

Radioligand Binding: Incubate the membrane preparation with a radiolabeled H1 receptor antagonist (e.g., [³H]-pyrilamine) in the presence of varying concentrations of the test compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding) and the Ki (inhibition constant) to determine the binding affinity.

-

In Vivo Models of Allergic Rhinitis

-

Objective: To evaluate the efficacy of the test compound in reducing the symptoms of allergic rhinitis in an animal model.

-

Methodology (Guinea Pig Model):

-

Sensitization: Sensitize guinea pigs with an allergen (e.g., ovalbumin) to induce an allergic phenotype.

-

Drug Administration: Administer the test compound or vehicle to the sensitized animals.

-

Allergen Challenge: Challenge the animals with the allergen via intranasal administration.

-

Symptom Assessment: Observe and score the frequency of sneezing and nasal rubbing for a defined period after the allergen challenge.

-

Data Analysis: Compare the symptom scores between the drug-treated and vehicle-treated groups to determine the efficacy of the test compound.

-

Clinical Trial Protocol for Allergic Rhinitis (Based on Terfenadine Trials)

-

Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[6][7][9]

-

Patient Population:

-

Inclusion Criteria: Male and female patients (e.g., 6-12 years for pediatric studies) with a history of seasonal allergic rhinitis, positive skin tests to relevant seasonal allergens, and active symptoms at the time of enrollment.[7]

-

Exclusion Criteria: History of significant cardiovascular, renal, or hepatic disease; use of other antihistamines or medications that could interfere with the study results.

-

-

Treatment:

-

Efficacy Assessments:

-

Total Symptom Score (TSS): Patients and/or physicians rate the severity of individual symptoms (e.g., sneezing, rhinorrhea, nasal congestion, itchy nose/palate/throat, and itchy/watery/red eyes) on a scale (e.g., 0-3, where 0=none and 3=severe). The TSS is the sum of these individual scores.

-

Global Assessment: Patients and physicians provide an overall assessment of the treatment's effectiveness at the end of the study.

-

-

Safety Assessments:

-

Monitoring and recording of all adverse events.

-

Specific questioning about sedative effects (e.g., drowsiness, fatigue).

-

Laboratory tests (e.g., complete blood count, liver function tests) at baseline and end of the study.

-

Electrocardiogram (ECG) monitoring, especially for studies investigating potential cardiotoxicity.

-

-

Statistical Analysis:

-

Comparison of the change in TSS from baseline between the treatment groups using appropriate statistical methods (e.g., ANCOVA).

-

Comparison of the incidence of adverse events between the groups.

-

hERG Channel Blockade Assay

Fluorescence Polarization (FP) Assay

-

Objective: To screen for compounds that bind to and potentially block the hERG channel.

-

Methodology:

-

Assay Principle: This is a competitive binding assay where a fluorescent tracer with high affinity for the hERG channel is displaced by a test compound that also binds to the channel. The displacement of the tracer leads to a decrease in fluorescence polarization.[4]

-

Procedure:

-

Incubate a membrane preparation containing the hERG channel with the fluorescent tracer.

-

Add varying concentrations of the test compound.

-

Measure the fluorescence polarization using a plate reader.

-

-

Data Analysis: Determine the IC50 value for the test compound, which represents the concentration required to displace 50% of the fluorescent tracer.

-

Patch Clamp Electrophysiology

-

Objective: To directly measure the effect of a compound on the function of the hERG channel.

-

Methodology:

-

Cell Preparation: Use a cell line that stably expresses the hERG channel (e.g., HEK293 cells).

-

Patch Clamp Recording:

-

A glass micropipette forms a high-resistance seal with the cell membrane (gigaseal).

-

The membrane patch is then ruptured to allow for whole-cell recording of the ionic currents flowing through the hERG channels.

-

-

Drug Application: Apply the test compound at various concentrations to the cell while recording the hERG current.

-

Data Analysis: Measure the degree of inhibition of the hERG current by the test compound and determine the IC50 value.

-

Visualizations

Caption: Histamine H1 Receptor Signaling Pathway and Antihistamine Blockade.

Caption: Metabolic Pathway of Terfenadine and Mechanism of Cardiotoxicity.

Caption: Generalized Workflow of a Randomized Controlled Clinical Trial for an Antihistamine.

Conclusion

The story of terfenadine is a seminal case study in pharmacovigilance and rational drug design. It heralded the era of non-sedating antihistamines, significantly improving the quality of life for allergy sufferers. However, the discovery of its potential for severe cardiotoxicity underscored the importance of thorough post-marketing surveillance and a deep understanding of drug metabolism and ion channel pharmacology. The subsequent development of fexofenadine exemplifies how a detailed understanding of a drug's metabolic and toxicity profile can lead to the creation of a safer and equally effective therapeutic agent. This journey continues to inform the preclinical and clinical development of new chemical entities, emphasizing the critical need for early and comprehensive safety assessments, particularly concerning cardiovascular risk.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Some pharmacokinetic aspects of the lipophilic terfenadine and zwitterionic fexofenadine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. cumming.ucalgary.ca [cumming.ucalgary.ca]

- 6. Multicenter, double-blind, placebo-controlled trial of terfenadine in seasonal allergic rhinitis and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multicenter, double-blind, placebo-controlled trial of terfenadine suspension in the treatment of fall-allergic rhinitis in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Treatment of allergic rhinitis with a new selective H1 antihistamine: terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative Effectiveness and Safety of Second-Generation Antihistamines Treatments for Chronic Urticaria: A Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical studies of terfenadine in seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparative Efficacy and Acceptability of Licensed Dose Second-Generation Antihistamines in Chronic Spontaneous Urticaria: A Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Onset of action and efficacy of terfenadine, astemizole, cetirizine, and loratadine for the relief of symptoms of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antihistamine effects and safety of fexofenadine: a systematic review and Meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

The Discovery of Terfenadine-Induced Cardiac Arrhythmia: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The post-marketing discovery of severe, life-threatening cardiac arrhythmias, specifically Torsades de Pointes (TdP), associated with the non-sedating antihistamine terfenadine (B1681261), marked a pivotal moment in drug safety and preclinical cardiac risk assessment. This technical guide provides an in-depth analysis of the core scientific investigations that unraveled the molecular mechanism behind terfenadine's cardiotoxicity. It details the key experiments, presents the critical quantitative data, and visualizes the underlying signaling pathways and experimental workflows. The central finding was that the parent drug, terfenadine, is a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component in cardiac repolarization. This blockade leads to a prolongation of the QT interval on the electrocardiogram, creating a vulnerable window for the development of fatal arrhythmias. A crucial aspect of this discovery was the role of drug metabolism; terfenadine is normally rapidly converted by the cytochrome P450 3A4 (CYP3A4) enzyme to its non-cardiotoxic metabolite, fexofenadine (B15129).[1][2][3] Concomitant administration of CYP3A4 inhibitors (like ketoconazole (B1673606) or erythromycin) or liver dysfunction led to elevated plasma concentrations of the parent terfenadine, precipitating its cardiotoxic effects.[1][4][5] This guide serves as a comprehensive resource for understanding the scientific journey that transformed our approach to cardiovascular safety pharmacology.

The Molecular Mechanism: hERG Channel Blockade

The primary mechanism of terfenadine-induced cardiac arrhythmia is the direct blockade of the hERG (KCNH2) potassium channel.[6][7] This channel is responsible for the rapid component of the delayed rectifier potassium current (IKr), which is essential for the timely repolarization of the cardiac action potential.[6][8] Inhibition of IKr by terfenadine prolongs the action potential duration (APD), which manifests as a prolonged QT interval on the surface ECG.[9][10] This prolongation creates an electrophysiological substrate for early afterdepolarizations (EADs) and subsequent Torsades de Pointes.[9][11]

Key Amino Acid Interactions

Site-directed mutagenesis studies have identified specific amino acid residues within the hERG channel's inner pore cavity that are crucial for terfenadine binding. These studies revealed that polar residues near the base of the pore helix (Threonine 623 and Serine 624) and aromatic residues in the S6 domain (Tyrosine 652 and Phenylalanine 656) are key determinants for high-affinity binding of terfenadine.[12][13] Mutation of these residues to alanine (B10760859) was shown to significantly reduce the channel's sensitivity to terfenadine blockade.[12][13][14]

Signaling Pathway of Terfenadine-Induced Arrhythmia

The following diagram illustrates the sequence of events from terfenadine administration to the potential onset of cardiac arrhythmia.

Quantitative Data Summary

The following tables summarize the key quantitative findings from electrophysiological and clinical studies that were instrumental in defining the cardiotoxic profile of terfenadine.

Table 1: In Vitro hERG Channel Blockade by Terfenadine

| Preparation | Method | IC50 | Reference |

| Xenopus laevis oocytes expressing hERG | Two-microelectrode voltage clamp | 350 nM | [14] |

| Guinea pig ventricular myocytes (IKr) | Patch clamp | 50 nM | |

| Human atrial myocytes (IKr) | Patch clamp | Clinically relevant concentrations | [15] |

| hERG channels (intracellular application) | Whole-cell patch clamp | 27.7 nM (bath), 6.9 µM (pipette) | [16][17] |

Table 2: Effects of Terfenadine on Cardiac Action Potential and QT Interval

| Model System | Parameter | Effect | Concentration/Dose | Reference |

| Guinea pig myocytes | Action Potential Duration | Significant, reverse frequency-dependent prolongation | 10 µM | [9] |

| Anesthetized dogs | QTc Interval | Significant prolongation | 1.0 to 3.0 mg/kg IV | [9] |

| Isolated guinea pig heart | QT Interval & APD | ~8% prolongation | 2 µM | [10] |

| Healthy Volunteers | QTc Interval | Mean increase of 6 ms | 60 mg twice daily | [1] |

| Healthy Volunteers | QTc Interval | Mean increase of 19 ms | 180 mg twice daily | [1] |

Table 3: Comparative Cardiosafety of Terfenadine and Fexofenadine

| Compound | Target | Effect | IC50 / Observation | Reference |

| Terfenadine | Delayed rectifier K+ current | Potent blocker | Equipotent to quinidine | [18][19] |

| Terfenadine Carboxylate (Fexofenadine) | Delayed rectifier K+ current | No inhibition | No effect at 30x terfenadine IC50 | [18][19] |

| Fexofenadine HCl | QTc Interval | No significant effect | Doses >10-fold higher than efficacious dose | [20][21] |

Key Experimental Protocols

The discovery of terfenadine's cardiotoxic mechanism relied on several key experimental techniques. Detailed below are the generalized methodologies for the most critical assays.

Two-Microelectrode Voltage Clamp in Xenopus laevis Oocytes

This technique was fundamental in characterizing the interaction of terfenadine with heterologously expressed hERG channels.

Objective: To measure the inhibitory effect of terfenadine on the ionic currents conducted by hERG channels expressed in a controlled environment.

Methodology:

-

hERG cRNA Preparation: The cDNA encoding the human hERG channel is transcribed in vitro to produce cRNA.

-

Oocyte Preparation and Injection: Oocytes are surgically harvested from Xenopus laevis frogs and defolliculated. A nanoliter volume of hERG cRNA is then injected into each oocyte.

-

Incubation: The injected oocytes are incubated for 2-5 days to allow for the expression and insertion of hERG channels into the cell membrane.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a control bathing solution (e.g., ND96).

-

Two glass microelectrodes, filled with KCl, are inserted into the oocyte. One electrode measures the membrane potential (Vm), and the other injects current.

-

A voltage-clamp amplifier is used to hold the oocyte's membrane potential at a specific level (e.g., -80 mV) and to apply voltage steps to activate the hERG channels.

-

A characteristic voltage protocol involves a depolarizing pulse (e.g., to +20 mV) to open the channels, followed by a repolarizing step (e.g., to -50 mV) to measure the outward tail current, which is a hallmark of hERG activity.

-

-

Drug Application: After recording baseline currents, the bathing solution is switched to one containing a known concentration of terfenadine. The voltage-clamp protocol is repeated to measure the current in the presence of the drug.

-

Data Analysis: The percentage of current inhibition is calculated by comparing the current amplitude before and after drug application. A concentration-response curve is generated by testing multiple terfenadine concentrations to determine the IC50 value.[12][13][14]

Whole-Cell Patch Clamp in Mammalian Cells

This high-resolution technique allows for the direct measurement of ionic currents from a single cardiac myocyte or a mammalian cell line (e.g., HEK293) stably expressing hERG channels.

Objective: To precisely measure the kinetics and voltage-dependence of terfenadine's blockade of native IKr or expressed hERG currents.

Methodology:

-

Cell Preparation: Cardiac myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit) or a cell line stably transfected with the hERG gene is cultured.[9][15]

-

Pipette Fabrication: A glass capillary tube is heated and pulled to create a micropipette with a tip diameter of ~1 µm. The pipette is filled with an intracellular-like solution.

-

Seal Formation: The micropipette is brought into contact with the surface of a single cell. Gentle suction is applied to form a high-resistance "giga-ohm" seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and chemical continuity between the pipette interior and the cell cytoplasm.

-

Voltage Clamp and Recording: The patch-clamp amplifier controls the voltage across the cell membrane and measures the resulting ionic current. Voltage protocols similar to those in the oocyte experiments are used to elicit hERG/IKr currents.

-

Drug Perfusion: A perfusion system allows for the rapid exchange of the extracellular solution, enabling the application and washout of terfenadine to study the onset and reversal of the channel block.

-

Data Analysis: Current amplitudes, activation/inactivation kinetics, and the voltage-dependence of the block are analyzed to provide a detailed characterization of the drug-channel interaction.[15][22]

Experimental Workflow Visualization

The following diagram outlines the typical workflow for investigating a compound's potential for hERG blockade and QT prolongation, using terfenadine as a positive control.

Conclusion

The case of terfenadine serves as a critical lesson in drug development, highlighting the importance of understanding a drug's electrophysiological profile and its metabolic fate. The discovery of its potent hERG-blocking activity and the metabolic drug-drug interactions that precipitated clinical cardiac events spurred the development of regulatory guidelines for preclinical cardiac safety testing, now a cornerstone of the drug development process. The detailed experimental work that elucidated this mechanism, from single-channel recordings to in vivo animal studies, provided a clear and compelling example of a structure-activity relationship for cardiotoxicity. This knowledge not only led to the withdrawal of terfenadine and its replacement by the safer metabolite fexofenadine but also established a robust framework for evaluating the cardiac liability of new chemical entities, ultimately enhancing patient safety.

References

- 1. A current understanding of drug-induced QT prolongation and its implications for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Drug‐Induced QT Prolongation: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. clinician.nejm.org [clinician.nejm.org]

- 5. Cardiovascular toxicity of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of terfenadine block of ATP-sensitive K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Cardiotoxicity of new antihistamines and cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cardiac electrophysiological actions of the histamine H1-receptor antagonists astemizole and terfenadine compared with chlorpheniramine and pyrilamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Terfenadine increases the QT interval in isolated guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simultaneous assessment of the hemodynamic, cardiomechanical, and electrophysiological effects of terfenadine on the in vivo canine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride [jstage.jst.go.jp]

- 13. researchgate.net [researchgate.net]

- 14. Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Blockade of multiple human cardiac potassium currents by the antihistamine terfenadine: possible mechanism for terfenadine-associated cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Intracellular Binding of Terfenadine Competes with Its Access to Pancreatic ß-cell ATP-Sensitive K+ Channels and Human ether-à-go-go-Related Gene Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. d-nb.info [d-nb.info]

- 18. Mechanism of the cardiotoxic actions of terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mechanism of the cardiotoxic actions of terfenadine. | Semantic Scholar [semanticscholar.org]

- 20. Cardiovascular safety of fexofenadine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 22. Effect of terfenadine and pentamidine on the HERG channel and its intracellular trafficking: combined analysis with automated voltage clamp and confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Seldane-D Formulation and its Original Therapeutic Indications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seldane-D was a combination pharmaceutical product historically prescribed for the relief of symptoms associated with seasonal allergic rhinitis. It combined the antihistaminic properties of terfenadine (B1681261) with the decongestant effects of pseudoephedrine. This technical guide provides a comprehensive overview of the this compound formulation, its therapeutic rationale, and the clinical evidence that supported its use. The product was withdrawn from the U.S. market in 1998 due to concerns about cardiac side effects associated with terfenadine.

This compound Formulation

This compound was formulated as a tablet for oral administration, containing two active pharmaceutical ingredients: terfenadine and pseudoephedrine hydrochloride.

| Component | Strength | Pharmacological Class |

| Terfenadine | 60 mg | Histamine (B1213489) H1 Receptor Antagonist |

| Pseudoephedrine Hydrochloride | 120 mg | Adrenergic Agonist (Decongestant) |

Table 1: Active Pharmaceutical Ingredients in this compound

Original Therapeutic Indications

This compound was indicated for the relief of symptoms associated with seasonal allergic rhinitis in adults and children 12 years of age and older.[1] This included the management of both the histamine-mediated allergic symptoms and nasal congestion. Specifically, it was used to treat:

-

Sneezing

-

Rhinorrhea (runny nose)

-

Itchy, watery eyes

-

Itchy nose or throat

-

Nasal congestion

Mechanism of Action

The therapeutic efficacy of this compound was derived from the complementary pharmacological actions of its two active components.

Terfenadine: Histamine H1 Receptor Antagonist

Terfenadine is a peripherally-acting histamine H1 receptor antagonist. During an allergic response, histamine is released from mast cells and binds to H1 receptors on various cells, leading to the characteristic symptoms of allergy. Terfenadine competitively blocks these receptors, thereby preventing histamine from exerting its effects. This results in a reduction of sneezing, rhinorrhea, and itching of the nose, eyes, and throat.

Pseudoephedrine: Adrenergic Agonist

Pseudoephedrine is a sympathomimetic amine that acts as a decongestant. It primarily stimulates alpha-adrenergic receptors in the mucosa of the respiratory tract. This stimulation leads to vasoconstriction, which reduces blood flow and swelling of the nasal mucous membranes. The result is a decrease in nasal congestion and an improvement in breathing.

Clinical Efficacy

Clinical trials demonstrated that the combination of terfenadine and pseudoephedrine in this compound was more effective in relieving the symptoms of allergic rhinitis, particularly nasal congestion, than either agent administered alone.

A double-blind, placebo-controlled, 4-period cross-over study investigated the efficacy of terfenadine 60 mg, pseudoephedrine 120 mg, and the combination (this compound) against placebo on the nasal response to allergen. This compound was found to be significantly better than placebo in all efficacy measurements.[2]

| Symptom | p-value vs. Placebo |

| Nasal Itch | p < 0.02 |

| Sneezing | p < 0.01 |

| Nasal Discharge | p < 0.01 |

| Nasal Blockage | p < 0.003 |

Table 2: Statistical Significance of this compound in Symptom Reduction Compared to Placebo.[2]

The study concluded that the terfenadine component was the primary contributor to the reduction in itch, sneezing, and discharge, while the pseudoephedrine component was mainly responsible for the relief of nasal congestion.[2]

Another single-centre, double-blind, parallel randomised study compared terfenadine 40 mg, pseudoephedrine 60 mg, and a combination of the two (40 mg/60 mg) given three times a day. The study found that all three treatments provided good control of the seven assessed symptoms of hayfever. Terfenadine alone provided a statistically greater improvement in the mean total symptom score than pseudoephedrine alone.[3]

Experimental Protocols

The clinical evaluation of this compound and its components typically involved double-blind, placebo-controlled, randomized clinical trials in patients with a history of allergic rhinitis. A key experimental model used was the nasal provocation test.

Nasal Provocation Test

Objective: To evaluate the efficacy of a drug in preventing or reducing the nasal allergic response to a specific allergen.

Methodology:

-

Patient Selection: Subjects with a documented history of seasonal allergic rhinitis to a specific pollen (e.g., ragweed, grass) were recruited. Allergy was confirmed by skin prick tests.

-

Baseline Assessment: Before any treatment, baseline nasal symptoms and nasal airway resistance were measured.

-

Treatment Administration: Patients were randomly assigned to receive a single dose of this compound, terfenadine alone, pseudoephedrine alone, or a placebo.

-

Allergen Challenge: At a specified time after drug administration (e.g., 2 hours), a controlled dose of the relevant allergen extract was administered to one or both nostrils using a metered-dose spray device.

-

Outcome Measures:

-

Symptom Scores: Patients rated the severity of their nasal symptoms (e.g., itching, sneezing, rhinorrhea, congestion) on a standardized scale (e.g., a 4-point scale from 0=none to 3=severe).

-

Nasal Secretions: The weight of nasal secretions was measured by having the patient blow their nose into a pre-weighed paper tissue.

-

Nasal Airway Resistance (NAR): NAR was measured using techniques such as rhinomanometry to objectively assess nasal congestion.

-

Mediator Release: In some studies, nasal lavage was performed to measure the concentration of inflammatory mediators like histamine in the nasal secretions.[4]

-

Conclusion

This compound was a rational combination of an antihistamine and a decongestant that provided effective relief from the multiple symptoms of allergic rhinitis. Clinical studies confirmed that the combination was superior to its individual components, particularly in addressing nasal congestion. While this compound is no longer on the market due to the cardiac risks associated with terfenadine, the principles of combining a non-sedating antihistamine with a decongestant remain a cornerstone of therapy for allergic rhinitis. The development of safer, second-generation antihistamines, such as fexofenadine (B15129) (the active metabolite of terfenadine), has allowed for the continued use of this effective combination approach in products like Allegra-D.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. The influence of terfenadine and pseudo-ephedrine alone and in combination on allergen-induced rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Treatment of seasonal allergic rhinitis: a comparison of a combination tablet of terfenadine and pseudoephedrine with the individual ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of terfenadine on unilateral nasal challenge with allergen - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Dance: A Technical Guide to Terfenadine's Interaction with the hERG Channel

For Immediate Release

This whitepaper provides a comprehensive technical overview of the molecular basis of terfenadine's interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel. Terfenadine (B1681261), a non-sedating antihistamine, was withdrawn from the market due to its off-target effect of blocking the hERG channel, leading to potentially fatal cardiac arrhythmias. Understanding this interaction at a molecular level is crucial for drug development professionals and researchers aiming to design safer therapeutics. This guide delves into the key structural determinants, quantitative binding data, and the experimental methodologies used to elucidate this critical drug-channel interaction.

The Molecular Binding Site of Terfenadine in the hERG Channel

The high-affinity binding of terfenadine to the hERG channel occurs within the central cavity of the pore domain. This interaction is primarily governed by specific amino acid residues located in the S6 helix and the pore helix of the channel. Site-directed mutagenesis studies have been instrumental in identifying these critical residues.

Key amino acid residues involved in the terfenadine-hERG interaction include:

-

Aromatic Residues in the S6 Domain: Tyrosine at position 652 (Y652) and Phenylalanine at position 656 (F656) are paramount for high-affinity binding. These residues are thought to interact with terfenadine through π-stacking and cation-π interactions.[1][2][3][4] Mutation of either of these residues to alanine (B10760859) significantly reduces the channel's sensitivity to terfenadine.[1][2][5][6][7][8]

-

Polar Residues at the Base of the Pore Helix: Threonine at position 623 (T623) and Serine at position 624 (S624) also play a crucial role in terfenadine binding.[5][6][7][8] Altering these residues has been shown to decrease the blocking potency of terfenadine.[5][6][7][8]

Interestingly, mutations of other residues such as V625, G648, and V659, which affect the binding of some other hERG-blocking drugs, do not significantly alter the sensitivity of the channel to terfenadine.[5][6][7][8] This suggests that different drugs can have distinct binding modes within the hERG channel's central cavity.[5][7][8]

Quantitative Analysis of Terfenadine-hERG Interaction

The potency of terfenadine as a hERG channel blocker is quantified by its half-maximal inhibitory concentration (IC50). This value can be influenced by experimental conditions, such as the extracellular potassium concentration ([K+]e).

| Channel Type | Preparation | Method | Extracellular K+ ([K+]e) | IC50 / Kd | Reference |

| Wild-Type hERG | Xenopus laevis oocytes | Two-microelectrode voltage clamp | 2 mM | 350 nM | [6] |

| Wild-Type hERG | Xenopus laevis oocytes | Two-microelectrode voltage clamp | 96 mM | 2.8 µM | [6] |

| Wild-Type hERG | Human Embryonic Kidney (HEK293) cells | Automated Patch-Clamp | Not specified | IC50 values reported | [9] |

| K897T hERG variant | Xenopus laevis oocytes | Two-microelectrode voltage clamp | Not specified | Identical IC50 to wild-type | [10] |

The data clearly indicates that terfenadine is a potent blocker of the hERG channel, with IC50 values in the nanomolar range under physiological potassium concentrations.[6] The reduced potency at higher extracellular potassium concentrations suggests that the binding of terfenadine may be state-dependent, with a higher affinity for the open or inactivated states of the channel.[6]

The Mechanism of hERG Channel Blockade by Terfenadine

Terfenadine is classified as an open-channel blocker of hERG. This means that the drug can only access its binding site within the central cavity when the channel is in the open conformation. Once bound, terfenadine can become "trapped" within the channel when it closes, leading to a slow recovery from the block. This trapping mechanism contributes to the cumulative effect of the drug and its pro-arrhythmic potential. The block is pulse-dependent but frequency-independent, which is a hallmark of this trapping phenomenon.

The interaction of terfenadine with the hERG channel is a crucial step in the development of drug-induced long QT syndrome. The blockade of the rapid delayed rectifier potassium current (IKr), which is conducted by hERG channels, prolongs the cardiac action potential duration. This prolongation can lead to early afterdepolarizations and, in susceptible individuals, degenerate into a life-threatening arrhythmia known as Torsades de Pointes.

Experimental Protocols for Assessing Terfenadine-hERG Interaction

The primary method for studying the interaction of terfenadine with the hERG channel is electrophysiology, specifically the voltage-clamp technique. This can be performed using several platforms, including the two-microelectrode voltage clamp in Xenopus laevis oocytes and the patch-clamp technique in mammalian cell lines stably expressing the hERG channel.

Site-Directed Mutagenesis

To identify the key amino acid residues involved in terfenadine binding, site-directed mutagenesis is employed. This technique allows for the specific alteration of the hERG channel's amino acid sequence. The wild-type and mutant channels are then expressed in a suitable system (e.g., Xenopus oocytes or HEK293 cells) for functional characterization.

Two-Microelectrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

-

Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding either wild-type or mutant hERG channels.

-

Incubation: Injected oocytes are incubated for 2-5 days to allow for channel expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a control bathing solution (e.g., ND96).

-

Two microelectrodes, filled with KCl, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current.

-

A voltage-clamp amplifier is used to control the membrane potential and record the resulting ionic currents.

-

A specific voltage protocol is applied to elicit hERG currents. A typical protocol involves a depolarizing step to open the channels, followed by a repolarizing step to measure the characteristic tail current.

-

-

Drug Application: After recording baseline currents, the oocyte is perfused with a solution containing terfenadine at various concentrations.

-

Data Analysis: The effect of terfenadine is quantified by measuring the reduction in the hERG current amplitude. The IC50 value is determined by fitting the concentration-response data to the Hill equation.

Patch-Clamp Electrophysiology in Mammalian Cells

Manual or automated patch-clamp techniques are used to record hERG currents from mammalian cells (e.g., HEK293 or CHO cells) stably expressing the channel.[9][11][12] This method offers higher throughput and a more physiologically relevant cellular environment compared to the oocyte system. The general principles of voltage control, drug application, and data analysis are similar to TEVC.

Conclusion

The interaction between terfenadine and the hERG channel is a well-characterized example of off-target drug activity with significant clinical consequences. The molecular basis of this interaction hinges on key aromatic and polar residues within the channel's central pore. A thorough understanding of this binding site and the mechanisms of channel block, facilitated by robust experimental techniques like voltage-clamp electrophysiology, is essential for the development of safer medicines. The data and protocols outlined in this guide provide a foundational resource for researchers and drug development professionals working to mitigate the risk of hERG-related cardiotoxicity.

References

- 1. Position of aromatic residues in the S6 domain, not inactivation, dictates cisapride sensitivity of HERG and eag potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Frontiers | Allosteric Coupling Between Drug Binding and the Aromatic Cassette in the Pore Domain of the hERG1 Channel: Implications for a State-Dependent Blockade [frontiersin.org]

- 4. In silico Analysis of Conformational Changes Induced by Mutation of Aromatic Binding Residues: Consequences for Drug Binding in the hERG K+ Channel | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride [jstage.jst.go.jp]

- 8. Molecular determinants of hERG channel block by terfenadine and cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The antihistamine fexofenadine does not affect IKr currents in a case report of drug-induced cardiac arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]

- 12. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]

An In-depth Technical Review of Early Clinical Studies on the Efficacy of Seldane-D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the early clinical studies investigating the efficacy of Seldane-D, a combination drug product containing the antihistamine terfenadine (B1681261) and the decongestant pseudoephedrine. This compound was developed for the relief of symptoms associated with seasonal and perennial allergic rhinitis. This document summarizes key quantitative data from these foundational studies, details the experimental methodologies employed, and visualizes the clinical trial workflows.

Core Efficacy and Safety Findings

This compound was formulated to provide both antihistaminic and decongestant effects, addressing a broader range of allergic rhinitis symptoms than either component alone. Early clinical trials focused on comparing the combination product to its individual components and to placebo.

A key finding from a randomized, double-blind clinical trial involving 41 adult patients demonstrated the superior efficacy of the terfenadine and pseudoephedrine combination. In this study, 45.45% of patients receiving the combination treatment reported an "excellent" rating in efficacy, as evaluated by both physicians and patients. This was significantly higher than the 10.53% of patients who reported excellent efficacy with terfenadine alone (z = 1.660, p < 0.05).[1] The combination was also found to provide faster relief to a greater number of patients.[1]

Another single-center, double-blind, parallel randomized study with 86 evaluable hayfever sufferers compared a combination of 40 mg terfenadine and 60 mg pseudoephedrine, administered three times a day, with the individual ingredients.[2] While all treatment arms showed good control of the seven key symptoms (nasal block, sneezing, runny nose, itchy nose, watery eyes, red eyes, and itchy eyes), terfenadine alone provided a statistically greater improvement in the mean total symptom score than pseudoephedrine alone.[2] Overall assessments from this study favored both terfenadine and the combination over pseudoephedrine alone.[2]

Further studies confirmed that while the combination of terfenadine and pseudoephedrine was more effective, particularly in addressing nasal mucosa swelling, it was also associated with a higher frequency of adverse events compared to terfenadine alone.[3] In one comparative study, adverse events were reported by 45% of patients in the combination group, compared to 21% in the terfenadine group and 26% in the pseudoephedrine group.[2] A larger multicenter, double-blind, randomized, parallel-group study involving 315 patients found that the adverse event profiles for the terfenadine-pseudoephedrine combination and pseudoephedrine alone were similar.[4] The most frequently reported adverse event in this study was insomnia, affecting 25.3% of patients on the combination and 26.8% of those on pseudoephedrine alone.[4]

It is important to note that this compound, and its component terfenadine, were later withdrawn from the market due to the risk of serious cardiac arrhythmias when taken with certain other drugs.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative efficacy and safety data from the early clinical studies of this compound and its components.

Table 1: Physician and Patient Efficacy Ratings

| Treatment Group | Excellent Rating (%) |

| Terfenadine + Pseudoephedrine | 45.45% |

| Terfenadine Alone | 10.53% |

Source: Randomized, double-blind clinical trial on 41 adult patients.[1]

Table 2: Incidence of Adverse Events in Hayfever Sufferers

| Treatment Group | Incidence of Adverse Events (%) |

| Terfenadine (40 mg) + Pseudoephedrine (60 mg) | 45% |

| Terfenadine (40 mg) | 21% |

| Pseudoephedrine (60 mg) | 26% |

Source: Single-center, double-blind, parallel randomized study on 86 evaluable patients.[2]

Table 3: Frequency of Insomnia in Patients with Allergic or Vasomotor Rhinitis

| Treatment Group | Incidence of Insomnia (%) |

| Terfenadine (60 mg) + Pseudoephedrine (120 mg) | 25.3% |

| Pseudoephedrine (120 mg) | 26.8% |

Source: Multicenter, double-blind, randomized, parallel group study on 315 patients.[4]

Experimental Protocols

The early clinical studies on this compound predominantly employed randomized, double-blind, parallel-group, or crossover designs to minimize bias.

Protocol 1: Comparative Efficacy and Safety Study

-

Study Design: A randomized, double-blind clinical trial.[1]

-

Patient Population: 41 adult patients with allergic rhinitis.[1]

-

Treatment Arms:

-

Primary Efficacy Endpoint: Physician and patient evaluation of treatment efficacy, rated as excellent, good, fair, or poor.[1]

-

Statistical Analysis: The difference in efficacy ratings between the two treatment groups was assessed for statistical significance.[1]

Protocol 2: Comparative Study in Hayfever Sufferers

-

Study Design: A single-center, double-blind, parallel randomized study.[2]

-

Patient Population: 88 hayfever sufferers recruited during the 1988 season, with 86 being evaluable for efficacy.[2]

-

Treatment Arms (three times a day for one week):

-

Primary Efficacy Endpoint: Improvement from baseline in mean total symptom score, which included nasal block, sneezing, runny nose, itchy nose, watery eyes, red eyes, and itchy eyes.[2]

-

Additional Assessments: Overall assessments by patients and rhinoscopy examinations.[2]

Protocol 3: Comparative Tolerance Study

-

Study Design: A multicenter, double-blind, randomized, parallel group study.[4]

-

Patient Population: 315 patients with allergic or vasomotor rhinitis.[4]

-

Treatment Arms (twice daily for 2 weeks):

-

Safety Assessments: Monitoring of body weight, temperature, respiration rate, blood pressure, heart rate, electrocardiograms, and laboratory values (serum chemistry, hematology, and urinalysis).[4]

-

Adverse Event Monitoring: Recording and comparison of adverse event profiles between the two groups.[4]

Visualizations

The following diagrams illustrate the workflows of the key experimental protocols described above.

Caption: Workflow for the comparative efficacy and safety study of terfenadine with and without pseudoephedrine.

Caption: Workflow for the single-center, parallel randomized study comparing the combination to individual components.

Caption: Workflow for the multicenter, comparative tolerance study of the combination versus pseudoephedrine alone.

References

- 1. Comparative efficacy and safety of terfenadine with pseudoephedrine and terfenadine alone in allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Treatment of seasonal allergic rhinitis: a comparison of a combination tablet of terfenadine and pseudoephedrine with the individual ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of terfenadine and pseudoephedrine, alone and in combination in a nasal provocation test and in perennial rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comparative tolerance study of terfenadine-pseudoephedrine combination tablets and pseudoephedrine tablets in patients with allergic or vasomotor rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Seldane Removed From U.S. Market Over Safety Concerns [medicinenet.com]

The Pharmacokinetics of Terfenadine and its Active Metabolite Fexofenadine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the pharmacokinetics of the second-generation antihistamine, terfenadine (B1681261), and its pharmacologically active metabolite, fexofenadine (B15129). Terfenadine, originally valued for its non-sedating properties, was withdrawn from the market due to concerns over cardiotoxicity linked to its parent compound. This guide details the absorption, distribution, metabolism, and excretion (ADME) of both terfenadine and fexofenadine, emphasizing the critical role of cytochrome P450 3A4 (CYP3A4) in terfenadine's conversion to fexofenadine. We present a comparative analysis of their pharmacokinetic profiles through structured data tables and provide detailed experimental methodologies for their study. Furthermore, this document elucidates the mechanism of terfenadine-induced cardiotoxicity through its interaction with the hERG potassium channel, visualized via a signaling pathway diagram.

Introduction

Terfenadine was a widely used non-sedating antihistamine for the treatment of allergic conditions.[1] It functions as a prodrug, undergoing extensive first-pass metabolism in the liver to its active carboxylic acid metabolite, fexofenadine.[2] Fexofenadine is also a potent and selective H1-receptor antagonist but, crucially, lacks the cardiotoxic effects associated with its parent compound.[1][3] This difference in safety profiles is central to understanding the clinical relevance of their respective pharmacokinetics. The risk of cardiac arrhythmias, specifically Torsades de Pointes, with terfenadine use, particularly when co-administered with CYP3A4 inhibitors, led to its withdrawal and the subsequent marketing of fexofenadine as a safer alternative.[3]

Pharmacokinetic Profiles: A Comparative Analysis

The pharmacokinetic properties of terfenadine and fexofenadine differ significantly, primarily due to terfenadine's extensive first-pass metabolism. The following tables summarize the key pharmacokinetic parameters for both compounds.

Table 1: Pharmacokinetic Parameters of Terfenadine

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~1-2 hours | [4] |

| Plasma Protein Binding | 97% | [2] |

| Elimination Half-Life | 16-23 hours | [2] |

| Metabolism | Extensively metabolized by hepatic CYP3A4 | [2] |

| Excretion | Primarily in feces as metabolites | [2] |

Note: Due to its rapid and extensive metabolism, plasma concentrations of unchanged terfenadine are often very low or undetectable.

Table 2: Pharmacokinetic Parameters of Fexofenadine (following oral administration of Fexofenadine HCl)

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | [5] |

| Peak Plasma Concentration (Cmax) after 60 mg dose | Approximately 142 ng/mL | [6] |

| Plasma Protein Binding | 60-70% | [5][7] |

| Volume of Distribution (Vd) | 5.4-5.8 L/kg | [5] |

| Elimination Half-Life | 3-17 hours (study design dependent) | [6][8] |

| Oral Bioavailability | Approximately 33% | [5] |

| Metabolism | Minimal (~5% of the dose) | [5][7] |

| Excretion | Primarily unchanged in feces (~80%) and urine (~12%) | [5] |

Metabolism of Terfenadine to Fexofenadine

The metabolic conversion of terfenadine to fexofenadine is a critical pharmacokinetic and safety determinant. This biotransformation is almost exclusively mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme, located in the liver and intestinal wall.

Caption: Metabolic pathway of terfenadine to fexofenadine.

Terfenadine-Induced Cardiotoxicity: The hERG Channel Blockade